2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group, a chloro group, and an isothiocyanato group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-chlorobenzyl alcohol with bromine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Addition: The isothiocyanato group can react with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Addition: Reagents like primary amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction with primary amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amine Derivatives: Formed from reduction reactions.
Scientific Research Applications
2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group and a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group and an acrylate moiety.
Thiophene Derivatives: Compounds with a thiophene ring and various substituents.
Uniqueness
The presence of both bromomethyl and isothiocyanato groups allows for diverse chemical transformations and interactions with biological molecules, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H5BrClNS |
---|---|
Molecular Weight |
262.55 g/mol |
IUPAC Name |
2-(bromomethyl)-4-chloro-1-isothiocyanatobenzene |
InChI |
InChI=1S/C8H5BrClNS/c9-4-6-3-7(10)1-2-8(6)11-5-12/h1-3H,4H2 |
InChI Key |
JMGSOEFRCSVDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.